molecular formula C8H3Cl3F3N B13686331 N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13686331
M. Wt: 276.5 g/mol
InChI Key: XUAVVTCLDZAZKA-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features both dichlorophenyl and trifluoroacetimidoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,4-dichloroaniline with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Step 1: 2,4-Dichloroaniline reacts with trifluoroacetic anhydride to form N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide.

    Step 2: The amide is then treated with thionyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the imidoyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs in the presence of water or aqueous solutions of acids or bases.

Major Products

    Nucleophilic Substitution: The major products are N-substituted derivatives of the original compound.

    Hydrolysis: The major products are N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide and hydrochloric acid.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the presence of the imidoyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide
  • N-(2,4-Dichlorophenyl)-2-chloroacetamide
  • N-(2,4-Dichlorophenyl)-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

Uniqueness

N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both dichlorophenyl and trifluoroacetimidoyl groups, which impart distinct chemical properties. These properties include high reactivity towards nucleophiles and the ability to form stable covalent bonds with target molecules. This makes the compound particularly useful in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H3Cl3F3N

Molecular Weight

276.5 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C8H3Cl3F3N/c9-4-1-2-6(5(10)3-4)15-7(11)8(12,13)14/h1-3H

InChI Key

XUAVVTCLDZAZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C(C(F)(F)F)Cl

Origin of Product

United States

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